2-((3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[5-cyano-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-27-14-6-11(7-15(28-2)18(14)29-3)12-8-16(25)23-19(13(12)9-21)31-10-17(26)24-20-22-4-5-30-20/h4-7,12H,8,10H2,1-3H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQGDIJQNIXESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel chemical entity with potential therapeutic applications. Its complex structure suggests diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
The molecular formula of this compound is , with a molecular weight of 481.57 g/mol. The compound features multiple functional groups that may influence its biological activity, including a thiazole ring and a tetrahydropyridine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N3O5S |
| Molecular Weight | 481.57 g/mol |
| LogP (Partition Coefficient) | 3.657 |
| Water Solubility (LogSw) | -3.88 |
| pKa (Acid Dissociation Constant) | 8.27 |
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various pharmacological effects:
- Antimicrobial Activity : Compounds containing thiazole and pyridine derivatives have shown promising antimicrobial properties. For instance, related thiazole compounds demonstrated significant activity against several bacterial strains and fungi .
- Anticancer Potential : The presence of the tetrahydropyridine structure is associated with anticancer activity in several studies. Compounds with similar functionalities have been reported to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as COX enzymes . Research into structure-activity relationships (SAR) suggests that modifications to the thiazole or pyridine rings can enhance these effects.
Case Studies
Several studies have explored the biological activities of compounds structurally related to This compound :
- Anticancer Study : A study involving a series of thiazole derivatives found that certain modifications led to increased cytotoxicity against human cancer cell lines. The most effective compounds had IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Research : Another investigation focused on the antimicrobial efficacy of similar compounds against resistant strains of bacteria. The results indicated that specific structural features were critical for enhancing activity against Gram-positive and Gram-negative bacteria .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
Scientific Research Applications
Neuroprotective Effects
Research indicates that compounds with similar structures to 2-((3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide may exhibit neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The tetrahydropyridine component is known to interact with neurotransmitter systems and may help mitigate oxidative stress in neuronal cells .
Antioxidant Activity
The presence of methoxy groups in the phenyl ring contributes to the compound's potential antioxidant activity. Antioxidants are crucial in combating oxidative stress-related damage in cells. Studies have shown that similar compounds can scavenge free radicals and reduce lipid peroxidation, which is beneficial for cellular health .
Anticancer Properties
Compounds containing thiazole and tetrahydropyridine rings have been studied for their anticancer properties. They may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis in cancer cells. In vitro studies have demonstrated that derivatives of this compound can affect cancer cell viability and proliferation .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: The tetrahydropyridinone core in the target compound confers conformational flexibility compared to rigid pyrimidinone or pyrazolo-pyrimidine cores in analogs. This flexibility may influence binding kinetics in enzyme inhibition .
- Heterocyclic Tail: The thiazol-2-yl group offers a compact, polar heterocycle compared to bulkier benzothiazol (Compound 19) or quinoxalinyl (4a) groups, which may enhance solubility or metabolic stability .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing the target compound?
The synthesis requires multi-step protocols, often starting with functionalization of the tetrahydropyridinone core. Key steps include thioether bond formation between the pyridinone and thioacetamide moieties, followed by coupling with the thiazole ring. Reaction conditions such as anhydrous solvents (e.g., DMF or THF), temperatures (40–80°C), and catalysts (e.g., K₂CO₃ for deprotonation) are critical for high yields . Purity is ensured via column chromatography and recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- NMR : The ¹H NMR spectrum shows distinct peaks for the 3,4,5-trimethoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) and the thiazole NH (δ 12.5–13.0 ppm). ¹³C NMR confirms the cyano group (δ ~115 ppm) and carbonyl resonances (δ 165–175 ppm) .
- HRMS : Accurate mass analysis verifies the molecular formula (e.g., [M+H]⁺ ion).
- IR : Stretching vibrations for C≡N (~2200 cm⁻¹) and C=O (~1680 cm⁻¹) are diagnostic .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
Combine X-ray crystallography (if crystals are obtainable) with spectroscopic cross-validation. For example, compare experimental NMR shifts with computational predictions (DFT-based modeling) to confirm stereoelectronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
